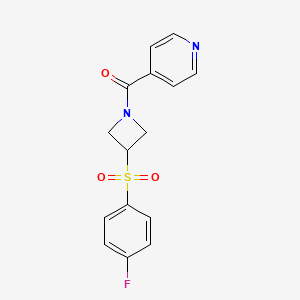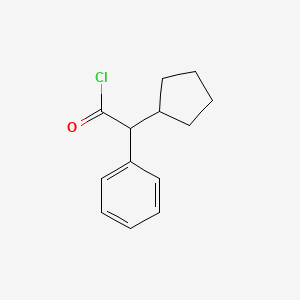
4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C16H21N3O5 and its molecular weight is 335.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Kinetic Studies
The kinetic behavior of aminolysis reactions involving secondary alicyclic amines, including piperidine, has been thoroughly investigated. These reactions, pertinent to understanding the interaction mechanisms of similar complex molecules, reveal that the rate-determining steps can vary significantly depending on the structure of the reactants involved. Specifically, the formation of a tetrahedral addition intermediate was identified as a crucial step in these processes, providing insight into the reaction mechanisms of related compounds including those containing piperidin-1-yl groups (E. Castro et al., 1999).
Antimycobacterial Applications
Spiro-piperidin-4-ones, which share structural similarities with the compound of interest due to the presence of piperidine moieties, have been synthesized and shown to possess significant in vitro and in vivo activity against Mycobacterium tuberculosis. These findings highlight the potential of piperidine-containing compounds in the development of new antimycobacterial agents (R. Kumar et al., 2008).
Structural Dynamics in Biological Systems
The structural dynamics of biological molecules in lipid bilayers have been probed using derivatives of piperidine, shedding light on the conformational dynamics and interactions of peptides and proteins within biological membranes. This research provides a foundational understanding of how piperidine derivatives can be used to study the behavior of complex biological systems (C. Karim et al., 2004).
Chemical Synthesis and Reactivity
The reactivity of piperidine-containing compounds, such as 4-nitrophenyl-1-piperidinostyrene, has been explored in the synthesis of various heterocyclic compounds, including pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives. This research demonstrates the versatility of piperidine derivatives in organic synthesis and their potential application in creating diverse chemical entities (Tayseer A. Abdallah et al., 2007).
Molecular Docking and Biological Activity
Molecular docking studies have been conducted on derivatives of butanoic acid, which include piperidine motifs, to assess their potential biological activities. These studies suggest that such compounds could play a significant role in inhibiting biological targets like Placenta growth factor (PIGF-1), indicating their potential in therapeutic applications (K. Vanasundari et al., 2018).
Propiedades
IUPAC Name |
4-(2-methyl-5-nitroanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-11-5-6-12(19(23)24)9-13(11)17-15(20)10-14(16(21)22)18-7-3-2-4-8-18/h5-6,9,14H,2-4,7-8,10H2,1H3,(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADZZVRAHIXFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC(C(=O)O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2822459.png)


![2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822463.png)
![N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2822464.png)

![Methyl 4-[7-chloro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2822470.png)

![3-methyl-7-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2822474.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2822475.png)

![7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione](/img/structure/B2822477.png)
